Granisetron
Overview
Description
Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems . It is primarily used as an antiemetic to treat nausea and vomiting caused by chemotherapy, radiation therapy, and postoperative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Granisetron can be synthesized through a series of chemical reactions involving intermediates such as pseudo-pomegranate rine alkali and 3-high tropine ketoxime . The synthesis involves:
- Performing a Mannich reaction on acetone dicarboxylic acid to obtain pseudo-pomegranate rine alkali.
- Reacting the pseudo-pomegranate rine alkali with hydroxylamine to prepare 3-high tropine ketoxime.
- Catalytic reduction of 3-high tropine ketoxime using red aluminum and Lewis acid or Raney nickel to obtain 3 alpha-high tropine alkylamine, which is then used to prepare this compound .
Industrial Production Methods
The industrial production of this compound hydrochloride injection involves dissolving this compound hydrochloride, a pH regulator, an isotonic regulator, and a stabilizer in water for injection to prepare a primary solution. The pH of the solution is adjusted to 4.5 to 6.5, and the solution is filtered using a microporous membrane. The filtered solution is then filled, sealed, and sterilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Granisetron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include hydroxylamine, red aluminum, Lewis acid, and Raney nickel . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major product formed from these reactions is this compound itself, which is then converted into its hydrochloride form for medical use .
Scientific Research Applications
Granisetron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of serotonin receptors.
Biology: Investigated for its effects on neurotransmission and receptor binding.
Industry: Employed in the development of transdermal delivery systems for prolonged administration.
Mechanism of Action
Granisetron exerts its effects by selectively inhibiting the 5-HT3 receptors, which are involved in the transmission of signals that trigger nausea and vomiting . By blocking these receptors, this compound prevents the binding of serotonin, thereby reducing the activity of the vagus nerve and the vomiting center in the medulla oblongata .
Comparison with Similar Compounds
Granisetron is similar to other 5-HT3 receptor antagonists, such as ondansetron and palonosetron . this compound is unique in its high affinity for the 5-HT3 receptor and its minimal interaction with other receptor types . This specificity contributes to its favorable side-effect profile and effectiveness in controlling nausea and vomiting .
List of Similar Compounds
- Ondansetron
- Palonosetron
- Dolasetron
- Tropisetron
This compound stands out due to its potent and selective action on the 5-HT3 receptors, making it a valuable tool in the management of nausea and vomiting in various clinical settings .
Properties
IUPAC Name |
1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-AGUYFDCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107007-99-8 (mono-hydrochloride) | |
Record name | Granisetron [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023111 | |
Record name | Granisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. | |
Record name | Granisetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
109889-09-0 | |
Record name | Granisetron [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Granisetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Granisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GRANISETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZG3J2MCOL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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